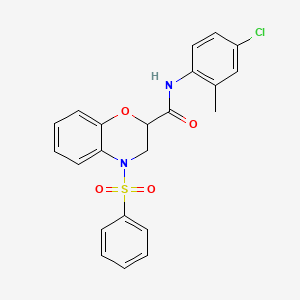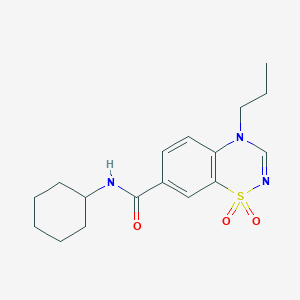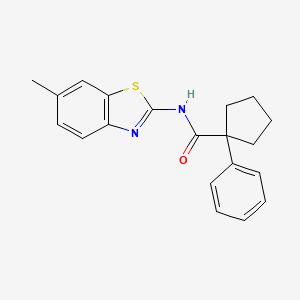![molecular formula C21H20N4O3S B14968056 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3,4-dimethylphenyl)propanamide](/img/structure/B14968056.png)
3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3,4-dimethylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3,4-dimethylphenyl)propanamide is a complex organic molecule that features a combination of benzoxazole, oxadiazole, and propanamide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3,4-dimethylphenyl)propanamide typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling of Benzoxazole and Oxadiazole: The benzoxazole and oxadiazole moieties can be coupled through a sulfanyl linkage using thiol reagents.
Formation of the Propanamide Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted benzoxazole and oxadiazole derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its unique structure.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: The compound’s structure makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.
Industry
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3,4-dimethylphenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole and oxadiazole rings can participate in hydrogen bonding and π-π interactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins. These interactions can modulate the activity of the target molecules, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
- 3-(1,3-Benzoxazol-2-ylsulfanyl)-2,4-pentanedione
- Ethyl 2-[[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Uniqueness
The uniqueness of 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3,4-dimethylphenyl)propanamide lies in its combination of functional groups, which imparts a distinct set of chemical and biological properties. The presence of both benzoxazole and oxadiazole rings, along with the sulfanyl linkage, provides a versatile platform for further functionalization and application in various fields.
特性
分子式 |
C21H20N4O3S |
|---|---|
分子量 |
408.5 g/mol |
IUPAC名 |
3-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dimethylphenyl)propanamide |
InChI |
InChI=1S/C21H20N4O3S/c1-13-7-8-15(11-14(13)2)22-19(26)9-10-20-24-18(25-28-20)12-29-21-23-16-5-3-4-6-17(16)27-21/h3-8,11H,9-10,12H2,1-2H3,(H,22,26) |
InChIキー |
LKSMXPMPRZUJKB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2=NC(=NO2)CSC3=NC4=CC=CC=C4O3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-chlorobenzyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B14967973.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(3,5-dimethylphenyl)piperidine-3-carboxamide](/img/structure/B14967975.png)

![N-[2-(furan-2-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B14967985.png)
![7-(4-chlorophenyl)-4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14967988.png)

![7-(4-chlorophenyl)-4-(3-methylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14967996.png)
![ethyl 1-[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B14968002.png)
![6-allyl-N-(4-chloro-2,5-dimethoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14968003.png)
![N-(3-chloro-2-methylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B14968009.png)
![N-[2-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl]benzamide](/img/structure/B14968011.png)

![7-(3-chloro-4-methylphenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14968022.png)
![4-[(4-benzylpiperazin-1-yl)carbonyl]-1-(4-fluoro-1H-indazol-3-yl)pyrrolidin-2-one](/img/structure/B14968035.png)
